![molecular formula C14H17N3O3S2 B5596585 4-[(diethylamino)sulfonyl]-N-3-pyridinyl-2-thiophenecarboxamide](/img/structure/B5596585.png)

4-[(diethylamino)sulfonyl]-N-3-pyridinyl-2-thiophenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

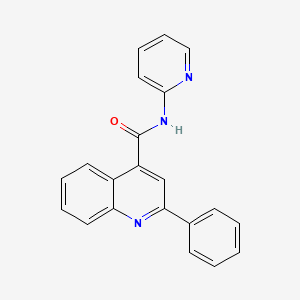

"4-[(diethylamino)sulfonyl]-N-3-pyridinyl-2-thiophenecarboxamide" is a compound that likely has significance in various scientific fields due to its unique chemical structure, which includes functional groups such as diethylamino, sulfonyl, pyridinyl, and thiophenecarboxamide. These groups indicate potential reactivity and interaction capabilities making it a subject of interest for synthesis and property analysis.

Synthesis Analysis

The synthesis of compounds related to "4-[(diethylamino)sulfonyl]-N-3-pyridinyl-2-thiophenecarboxamide" involves complex chemical reactions. For instance, bimacrocyclic concave pyridinebissulfonamides and concave 1,10-phenanthrolinebissulfonamides have been synthesized through the bridging of macrocyclic diamines with alkylenebis(sulfonyl chloride)s. Introduction of donor substituents, such as the 4-diethylamino group, compensates for basicity loss and enhances the compound's basicity significantly (Lüning, Baumstark, & Müller, 1991).

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule shows diverse hydrogen-bonding arrangements and the conservation of the 4-aminopyridine-3-sulfonamide moiety's conformation through intramolecular N-H...O hydrogen bonds and C-H...O interactions. These structural features significantly influence the molecule's reactivity and interaction capabilities (Kosutić Hulita et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of "4-[(diethylamino)sulfonyl]-N-3-pyridinyl-2-thiophenecarboxamide" and related compounds includes their ability to undergo various chemical reactions forming complex structures. For example, Co(II) complexes of related sulfonamide compounds were synthesized, demonstrating interesting fluorescence properties and potential for anticancer activity (Vellaiswamy & Ramaswamy, 2017).

Physical Properties Analysis

The physical properties, such as solubility, thermal stability, and mechanical strength, of polymers containing pyridine and sulfone moieties synthesized from related diamines, have been extensively studied. These properties are influenced by the molecular structure, demonstrating the importance of the synthesis and structural arrangement of the molecule (Liu et al., 2013).

Chemical Properties Analysis

The chemical properties of compounds bearing the diethylamino, sulfonyl, and thiophenecarboxamide groups include reactivity towards various reagents, leading to the synthesis of novel compounds with potential biological activities. Research indicates that adjustments in the compound's structure, such as the introduction of the 4-diethylamino substituent, can significantly impact its basicity and reactivity, influencing its chemical properties and potential applications (Gangapuram & Redda, 2006).

Aplicaciones Científicas De Investigación

Synthesis and Properties

One study discusses the synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These compounds exhibit remarkable solubility in organic solvents, high thermal stability, and are capable of forming transparent, flexible, and strong films. They also demonstrate low dielectric constants and high transparency, indicating their potential utility in various high-performance material applications (Xiao-Ling Liu et al., 2013).

Biological Applications

Aromatic sulfonamide inhibitors of carbonic anhydrases have been studied, showing that modifications in the sulfonamide structure can lead to compounds with nanomolar inhibitory concentration against various isoenzymes. This highlights the potential of such compounds in therapeutic applications targeting specific isoenzymes (C. Supuran et al., 2013).

Environmental and Sensing Applications

Research into fluorescent probes for selective facile detection of H2S in serum demonstrates the utility of sulfonamide-based compounds in environmental and biological sensing. These probes can achieve high selectivity and sensitivity, providing tools for accurate detection in complex biological matrices (Suji Lee et al., 2020).

Antibacterial Activity

The synthesis and antibacterial activity of new sulfonamides containing N,N-diethyl-substituted amido moieties have been explored, indicating their efficacy against Staphylococcus aureus and Escherichia coli. This research underscores the potential of sulfonamide derivatives in developing new antibacterial agents (O. Ajani et al., 2012).

Material Science

Studies on polyamides derived from bis(aminophenoxy)benzenes and their interaction with aromatic dicarboxylic acids reveal insights into the development of polymers with high solubility, thermal stability, and mechanical strength. Such materials are promising for advanced applications in material science (D. Liaw et al., 1997).

Mecanismo De Acción

Safety and Hazards

As with any chemical compound, handling “4-[(diethylamino)sulfonyl]-N-3-pyridinyl-2-thiophenecarboxamide” would require appropriate safety measures. Without specific safety data for this compound, general precautions should include avoiding inhalation, ingestion, or skin contact, and using appropriate personal protective equipment .

Direcciones Futuras

Propiedades

IUPAC Name |

4-(diethylsulfamoyl)-N-pyridin-3-ylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S2/c1-3-17(4-2)22(19,20)12-8-13(21-10-12)14(18)16-11-6-5-7-15-9-11/h5-10H,3-4H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSZLYAUJBKYMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CSC(=C1)C(=O)NC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4R*)-1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-cyclopropyl-3-methylpiperidin-4-ol](/img/structure/B5596507.png)

![(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid](/img/structure/B5596512.png)

![2-[(1-bromo-2-naphthyl)oxy]-N'-(3-methoxybenzylidene)acetohydrazide](/img/structure/B5596513.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-fluorobenzenesulfonamide](/img/structure/B5596517.png)

![1-(2,4-dihydroxyphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5596522.png)

![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5596527.png)

![3-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5596540.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5596546.png)

![1-(methoxyacetyl)-4-[(2-phenyl-1-azetidinyl)carbonyl]piperidine](/img/structure/B5596558.png)

![2-methyl-4-[3-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5596575.png)

![6-{[6-hydroxy-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-2-methylpyridazin-3(2H)-one](/img/structure/B5596580.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5596593.png)

![N-[(3S*,4R*)-1-[(5-isopropyl-3-isoxazolyl)carbonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5596597.png)